molecular formula C12H23NO3 B156544 ethyl 4-(dipropylamino)-4-oxobutanoate CAS No. 10143-31-4

ethyl 4-(dipropylamino)-4-oxobutanoate

Cat. No.: B156544
CAS No.: 10143-31-4
M. Wt: 229.32 g/mol
InChI Key: RKOVACICPIRRED-UHFFFAOYSA-N
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Description

Its structure combines ester and amide functionalities, making it a versatile intermediate in organic synthesis. Evidence suggests its utility in metathesis reactions, where it serves as a precursor for cyclic amines (e.g., pyrrolidine derivatives) via Grubbs catalyst-mediated cyclization .

Properties

CAS No.

10143-31-4

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

ethyl 4-(dipropylamino)-4-oxobutanoate

InChI

InChI=1S/C12H23NO3/c1-4-9-13(10-5-2)11(14)7-8-12(15)16-6-3/h4-10H2,1-3H3

InChI Key

RKOVACICPIRRED-UHFFFAOYSA-N

SMILES

CCCN(CCC)C(=O)CCC(=O)OCC

Canonical SMILES

CCCN(CCC)C(=O)CCC(=O)OCC

Other CAS No.

10143-31-4

Synonyms

N,N-Dipropylsuccinamidic acid ethyl ester

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of succinamic acid, N,N-dipropyl-, ethyl ester typically involves the esterification of succinic acid derivatives with ethanol in the presence of a catalyst. One common method is the reaction of succinic anhydride with N,N-dipropylamine, followed by esterification with ethanol. The reaction conditions often include the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of succinamic acid, N,N-dipropyl-, ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(dipropylamino)-4-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

ethyl 4-(dipropylamino)-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of succinamic acid, N,N-dipropyl-, ethyl ester involves its interaction with various molecular targets. The ester and amide groups can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially affecting their function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ester Group Variations

  • Impact: Lower molecular weight (C11H21NO3 vs. Methyl esters generally exhibit higher volatility but lower solubility in polar solvents compared to ethyl esters .

Amide Group Variations

  • Ethyl 4-(Diallylamino)-4-oxobutanoate (20): Structural Difference: Diallylamino group replaces dipropylamino.

Aromatic Substituents

  • Ethyl 4-(1H-Indol-3-yl)-4-oxobutanoate (CAS 21859-98-3): Structural Difference: Indole ring replaces dipropylamino. This compound is 97% pure, suggesting stability under standard storage conditions .
  • Ethyl 4-(4-Methoxyphenyl)-2,4-dioxobutanoate (CAS 35322-20-4): Structural Difference: Methoxyphenyl and additional keto group at position 2. Impact: The electron-donating methoxy group and conjugated diketone system may increase susceptibility to nucleophilic attack, altering reactivity in condensation or cyclization reactions .

Halogenated Derivatives

  • Ethyl 4-(5-Chloro-2-Methoxyphenyl)-4-oxobutanoate (ECB): Structural Difference: Chloro and methoxy substituents on the phenyl ring. Solubility in water and ethanol makes it suitable for catalytic studies .

Bulkier Substituents

  • Ethyl 4-Naphthalen-1-yl-4-oxobutanoate: Structural Difference: Naphthyl group replaces dipropylamino. Impact: Increased aromatic bulk reduces solubility in nonpolar solvents but may improve thermal stability.

Data Table: Key Analogues and Properties

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
This compound Dipropylamino, ethyl ester C12H23NO3 Metathesis precursor, cyclic amine synthesis
Mthis compound Dipropylamino, methyl ester C11H21NO3 Higher volatility, synthetic intermediate
Ethyl 4-(1H-indol-3-yl)-4-oxobutanoate Indole, ethyl ester C14H15NO3 97% purity, potential bioactivity
Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate Chloro, methoxy, ethyl ester C13H15ClO4 Water/ethanol solubility, catalytic studies

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